REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br-:14].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)(Cl)Cl.C1(NC2C=CC=CC=2)C=CC=CC=1>C(Cl)(Cl)Cl>[CH:11]1[CH:10]=[CH:9][C:8]([NH:7][C:1]2[CH:2]=[CH:3][C:4]([Br:14])=[CH:5][CH:6]=2)=[CH:13][CH:12]=1 |f:1.2.3.4.5.6,7.8|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
113.8 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
chloroform diphenylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl.C1(=CC=CC=C1)NC1=CC=CC=C1
|
Name
|
chloroform diphenylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl.C1(=CC=CC=C1)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 20 hours at room temperature in the air
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added later
|
Type
|
WASH
|
Details
|
washed seven times with 100 mL of saturated aqueous solution of sodium thiosulfate
|
Type
|
CUSTOM
|
Details
|
With the anhydrous magnesium sulfate removed by filtration
|
Type
|
CUSTOM
|
Details
|
the chloroform solution was transferred to a 1000-mL eggplant-shaped flask
|
Type
|
CUSTOM
|
Details
|
freed of chloroform by means of an evaporator
|
Type
|
CUSTOM
|
Details
|
The resulting crude product was purified by means of a silica gel column (hexane:chloroform=1:1) (Yields: 70%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |